2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide
Description
This compound is a chloroacetamide derivative featuring a 2,4-dimethylthiophen-3-yl group and a pyrimidin-2-ylmethyl substituent on the nitrogen atoms. Its molecular structure combines a heterocyclic thiophene ring with a pyrimidine moiety, which may confer unique electronic and steric properties.
Properties
CAS No. |
87685-51-6 |
|---|---|
Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-8-19-10(2)13(9)17(12(18)6-14)7-11-15-4-3-5-16-11/h3-5,8H,6-7H2,1-2H3 |
InChI Key |
VAXQYDUPZBJXPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1N(CC2=NC=CC=N2)C(=O)CCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting chloroacetyl chloride with an appropriate amine under basic conditions.
Introduction of the Thiophene Ring: The 2,4-dimethylthiophene ring can be introduced through a Friedel-Crafts acylation reaction using 2,4-dimethylthiophene and a suitable acylating agent.
Attachment of the Pyrimidinylmethyl Group: The pyrimidinylmethyl group can be attached via a nucleophilic substitution reaction, where the pyrimidine derivative reacts with the intermediate formed in the previous steps.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming the corresponding acetamide.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or primary amines under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding acetamide without the chloro group.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide may have several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Agricultural Chemistry: Possible application as a pesticide or herbicide.
Materials Science: Utilization in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,4-dimethylthiophen-3-yl)-N-(pyrimidin-2-ylmethyl)acetamide would depend on its specific application. For instance:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Agricultural Chemistry: It could act on specific biochemical pathways in pests or weeds, leading to their elimination.
Comparison with Similar Compounds
Research Findings and Implications
Bioactivity : Pyrimidine and thiophene moieties in the target compound may enhance interactions with biological targets, such as enzymes or receptors, compared to simpler phenyl or alkoxy substituents .
Environmental Impact : Structural similarity to banned herbicides like Dimethenamid-P necessitates rigorous ecotoxicity studies to assess persistence and bioaccumulation .
Drug Potential: Pyrimidine-containing analogs (e.g., thienopyrimidinones) show anticancer activity, suggesting the target compound could be optimized for therapeutic use .
Biological Activity
2-Chloro-N-(2,4-dimethylthiophen-3-yl)-N-[(pyrimidin-2-yl)methyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties and mechanisms of action.
Chemical Structure
The compound can be represented structurally as follows:
This structure features a chlorine atom, a thiophene ring, and a pyrimidine moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that derivatives of 2-chloroacetamides exhibit significant antibacterial and antifungal activities. A study involving various chloroacetamide derivatives demonstrated their efficacy against multiple bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results are summarized in the following tables.
Table 1: Antibacterial Activity of Chloroacetamide Derivatives
| Code No | Sample | E. coli (mm) | P. aeruginosa (mm) | S. aureus (mm) |
|---|---|---|---|---|
| 3a | CA | 7 | 16 | No zone |
| 3b | PCA | 26 | 23 | 25 |
| 3c | CMTA | 30 | 35 | 36 |
| ... | ... | ... | ... | ... |
Table 2: Antifungal Activity of Chloroacetamide Derivatives
| Code No | Sample | Candida sp. (mm) |
|---|---|---|
| 3a | CA | No zone |
| 3b | PCA | 14 |
| 3c | CMTA | 11 |
| ... | ... | ... |
These tables illustrate the varying degrees of activity against different microbial strains, highlighting the potential of these compounds as antimicrobial agents.
The mechanism by which these compounds exert their antimicrobial effects is believed to involve disruption of microbial cell membranes and inhibition of essential cellular processes. The presence of the chlorine atom and the thiophene ring may enhance lipophilicity, facilitating membrane penetration.
Case Studies
A notable case study involved the synthesis and biological evaluation of several chloroacetamide derivatives, including the title compound. The synthesized compounds were screened for their antimicrobial activity using agar diffusion techniques. The results indicated that many derivatives displayed promising antibacterial and antifungal properties, suggesting that modifications to the acetamide structure can lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
